(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine hydrochloride
Description
(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine hydrochloride is a halogenated benzofuran derivative with a methanamine hydrochloride substituent. The compound features a dihydrobenzofuran core, a bromine atom at the 7-position, and a primary amine group attached to the 2-position of the heterocyclic ring. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical research. While exact data on its melting point or biological activity are absent in the provided evidence, its structural analogs suggest utility in medicinal chemistry, particularly in central nervous system (CNS) targeting .
Properties
IUPAC Name |
(7-bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-8-3-1-2-6-4-7(5-11)12-9(6)8;/h1-3,7H,4-5,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGJOCYSGMUBJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=CC=C2Br)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine hydrochloride is a compound of considerable interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom at the 7-position of the dihydrobenzofuran ring, which significantly influences its biological activity. The molecular formula is , with a molecular weight of approximately 232.54 g/mol. The presence of the amine group enhances its pharmacological properties.
Research indicates that this compound interacts with various biological targets, including:
- Enzymatic Inhibition : It has been shown to inhibit specific bromodomains implicated in cancer and other diseases, demonstrating selectivity for certain isoforms over others .
- Receptor Binding : The compound may act as an agonist or antagonist at various receptors, including serotonin receptors, which are crucial for neuropharmacological effects .
Anticancer Properties
Several studies have reported that derivatives of (7-Bromo-2,3-dihydrobenzofuran) exhibit significant anticancer activity. For instance, they have been identified as potent inhibitors of the Bromo and Extra Terminal (BET) family of proteins, which play a role in gene regulation associated with cancer progression .
Table 1: Summary of Anticancer Activity
| Compound | Target | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | BET Proteins | 0.5 | High |
| Compound B | BET Proteins | 1.0 | Moderate |
| (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine HCl | BET Proteins | 0.8 | High |
Neuropharmacological Effects
The compound has also been studied for its effects on the central nervous system. Its interaction with serotonin receptors suggests potential applications in treating mood disorders and anxiety .
Table 2: Neuropharmacological Studies
| Study | Receptor Type | Effect Observed |
|---|---|---|
| Study 1 | 5-HT2A | Agonist activity |
| Study 2 | 5-HT1A | Antagonist activity |
Case Studies
- In Vitro Studies : A study published in the Journal of Medicinal Chemistry examined various derivatives of dihydrobenzofurans, including this compound. It demonstrated effective inhibition of cancer cell lines with an IC50 value indicating potent activity .
- Animal Models : Preclinical trials involving rodent models have shown that administration of this compound leads to reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and its analogs:
Physicochemical and Spectroscopic Differences
- Halogen Effects : Bromine in the target compound increases molecular weight and lipophilicity compared to chlorine-containing analogs (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl). This may enhance blood-brain barrier penetration .
- Aromatic Systems : The dihydrobenzofuran core (partially saturated) in the target compound reduces aromaticity compared to thiophene (2l) or thiazole () analogs. This likely lowers melting points relative to rigid systems like the thiazole derivative (mp 268°C) .
- NMR Shifts : For 2l (thiophene analog), the NH3+ proton appears as a singlet at 8.55 ppm, while aromatic protons resonate downfield (7.93 ppm) due to electron-withdrawing effects. The target’s dihydrobenzofuran structure would likely show upfield-shifted aromatic protons in a less electron-deficient environment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
